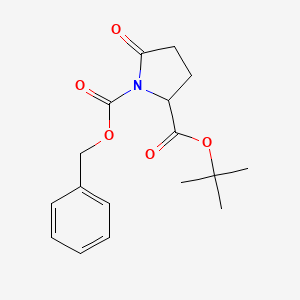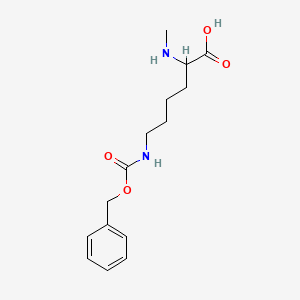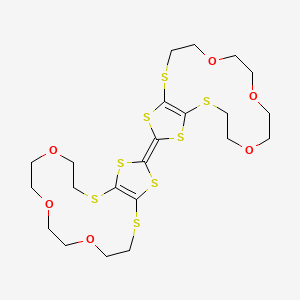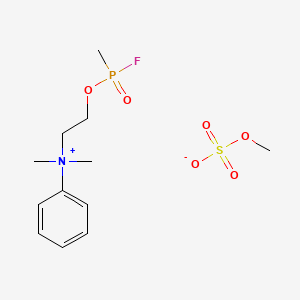
Thymidine, 3'-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a thymidine base linked to a modified sugar moiety, which includes a 1,2,3-triazole ring substituted with ethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. The key steps include the formation of the triazole ring via a cycloaddition reaction, followed by the attachment of the thymidine moiety. Common reagents used in these reactions include copper(I) catalysts for the cycloaddition and various protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ethoxycarbonyl groups can be reduced to yield different functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the ethoxycarbonyl groups can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into nucleic acids. The modified sugar moiety and triazole ring can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The specific molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with enzymes involved in nucleic acid synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The parent compound, which lacks the triazole modification.
Azidothymidine (AZT): A nucleoside analog used as an antiviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and ethoxycarbonyl groups. These modifications can enhance its stability and alter its biological activity compared to other nucleoside analogs .
Propiedades
Número CAS |
127479-61-2 |
|---|---|
Fórmula molecular |
C18H23N5O8 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
diethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23N5O8/c1-4-29-16(26)13-14(17(27)30-5-2)23(21-20-13)10-6-12(31-11(10)8-24)22-7-9(3)15(25)19-18(22)28/h7,10-12,24H,4-6,8H2,1-3H3,(H,19,25,28)/t10-,11+,12+/m0/s1 |
Clave InChI |
ZHAQKMILIDWGIP-QJPTWQEYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)C2CC(OC2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)

